molecular formula C7H5F3KNO3S B7757414 potassium;2-amino-4-(trifluoromethyl)benzenesulfonate

potassium;2-amino-4-(trifluoromethyl)benzenesulfonate

Cat. No.: B7757414
M. Wt: 279.28 g/mol
InChI Key: WYMOHQNFYAQMBE-UHFFFAOYSA-M
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Description

Potassium;2-amino-4-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H5F3KNO3S and a molecular weight of 279.284 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzene ring, along with an amino group and a sulfonate group. It is primarily used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-amino-4-(trifluoromethyl)benzenesulfonate typically involves the reaction of 2-amino-4-(trifluoromethyl)benzenesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through filtration and recrystallization to meet the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-amino-4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and substituted benzene derivatives .

Scientific Research Applications

Potassium;2-amino-4-(trifluoromethyl)benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;2-amino-4-(trifluoromethyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the sulfonate group increases the compound’s solubility in aqueous environments. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium;2-amino-4-methylbenzenesulfonate
  • Potassium;2-amino-4-chlorobenzenesulfonate
  • Potassium;2-amino-4-nitrobenzenesulfonate

Uniqueness

Potassium;2-amino-4-(trifluoromethyl)benzenesulfonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs. These characteristics make it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

potassium;2-amino-4-(trifluoromethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S.K/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14;/h1-3H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMOHQNFYAQMBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3KNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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